molecular formula C20H18N2O5S B2893589 (Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid CAS No. 857494-45-2

(Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid

Cat. No.: B2893589
CAS No.: 857494-45-2
M. Wt: 398.43
InChI Key: PNLXGCMOANAONS-MFOYZWKCSA-N
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Description

(Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of thiazolyl derivatives for their antimicrobial efficacy. These compounds, including various (Z)-2-((5-(substituted benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids, have been synthesized through nucleophilic substitution and Knoevenagel condensation, showing promising activity against gram-positive and gram-negative bacteria. This suggests their potential as foundational structures for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Antioxidant Properties

Several studies have focused on the synthesis and antioxidant ability of derivatives containing the core structure of interest. For example, Schiff bases and their derivatives have been synthesized, with some compounds exhibiting significant free-radical scavenging ability, highlighting their potential as antioxidants in medical and pharmaceutical applications (Ali, 2015).

Synthesis and Structural Analysis

The compound has also been involved in studies focusing on synthesis and structural analysis, leading to insights into its binding interactions with receptors. This research contributes to understanding the compound's inhibitory actions, which could be pivotal in drug development and therapeutic applications (Nayak & Poojary, 2019).

Properties

IUPAC Name

3-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-11-4-6-13(19(24)25)10-14(11)21-20-22-18(23)17(28-20)9-12-5-7-15(26-2)16(8-12)27-3/h4-10H,1-3H3,(H,24,25)(H,21,22,23)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLXGCMOANAONS-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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